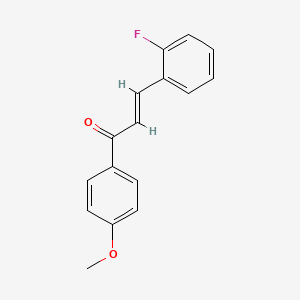

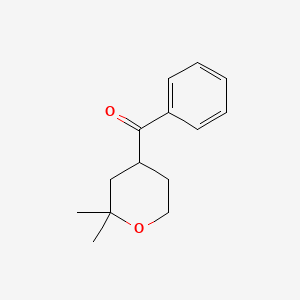

![molecular formula C23H14N2O4 B2816951 N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide CAS No. 477556-04-0](/img/structure/B2816951.png)

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Many derivatives of benzoxazoles are commercially important and find use in research as a starting material for the synthesis of larger, usually bioactive structures .

Synthesis Analysis

Benzoxazole derivatives can be synthesized in straightforward simple chemistry without any quantitative chromatographic separations in reasonable yields . For example, benzoxazolyl aniline can be used as a privileged scaffold of a series of (3-benzoxazole-2-yl) phenylamine derivatives .Molecular Structure Analysis

The molecular structure of benzoxazole consists of a benzene ring fused to an oxazole ring. The oxazole ring is a five-membered ring containing two heteroatoms, one oxygen atom and one nitrogen atom .Chemical Reactions Analysis

Benzoxazole derivatives have reactive sites which allow for functionalization . They can undergo various chemical reactions to form different compounds with potential biological activities .Physical And Chemical Properties Analysis

Benzoxazole is a white to light yellow solid with a melting point of 27 to 30 °C and a boiling point of 182 °C. It is insoluble in water .Aplicaciones Científicas De Investigación

- It has been utilized in the synthesis of various bioactive compounds, including anti-microbial, anti-fungal, anti-cancer, and anti-inflammatory agents .

Drug Discovery and Medicinal Chemistry

Anti-Microbial Activity

Anti-Cancer Potential

Anti-Oxidant Properties

Industrial Applications

Quantitative Structure-Activity Relationship (QSAR) Studies

Mecanismo De Acción

Target of Action

Similar compounds have shown remarkable cytotoxicity in various human tumor cell lines , suggesting that this compound may also target cancer cells.

Biochemical Pathways

Compounds with similar structures have been associated with the inhibition of the bcr-abl protein, which is integral to the development of chronic myeloid leukemia (cml) . This suggests that N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide might affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.

Pharmacokinetics

Similar compounds have shown favorable pharmacokinetic profiles in in silico studies . This suggests that N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide might also have favorable ADME properties, impacting its bioavailability.

Result of Action

Similar compounds have shown remarkable cytotoxicity in various human tumor cell lines , suggesting that this compound may also have significant cytotoxic effects.

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide involves the condensation of 3-(1,3-benzoxazol-2-yl)aniline with 4-hydroxy-3-(2-oxo-2H-chromen-4-yl)benzoic acid, followed by the acylation of the resulting intermediate with acetic anhydride.", "Starting Materials": [ "3-(1,3-benzoxazol-2-yl)aniline", "4-hydroxy-3-(2-oxo-2H-chromen-4-yl)benzoic acid", "acetic anhydride", "DMF", "triethylamine", "DCM", "NaHCO3", "NaCl", "water" ], "Reaction": [ "Step 1: Dissolve 3-(1,3-benzoxazol-2-yl)aniline (1.0 equiv) and 4-hydroxy-3-(2-oxo-2H-chromen-4-yl)benzoic acid (1.1 equiv) in DMF and add triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into ice-cold water and extract with DCM. Wash the organic layer with NaHCO3 solution and brine, then dry over Na2SO4 and concentrate under reduced pressure.", "Step 3: Dissolve the resulting intermediate in DCM and add acetic anhydride (1.2 equiv) and triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Pour the reaction mixture into ice-cold water and extract with DCM. Wash the organic layer with NaHCO3 solution and brine, then dry over Na2SO4 and concentrate under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a mixture of DCM and methanol as the eluent.", "Step 6: Recrystallize the purified product from a suitable solvent to obtain N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide as a white solid." ] } | |

Número CAS |

477556-04-0 |

Fórmula molecular |

C23H14N2O4 |

Peso molecular |

382.375 |

Nombre IUPAC |

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide |

InChI |

InChI=1S/C23H14N2O4/c26-21-16-8-1-3-10-19(16)28-13-17(21)22(27)24-15-7-5-6-14(12-15)23-25-18-9-2-4-11-20(18)29-23/h1-13H,(H,24,27) |

Clave InChI |

CPWZMPRRKASAJF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

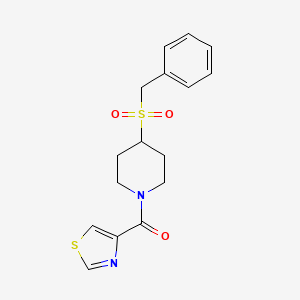

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2816868.png)

![5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2816869.png)

![2-[(3,4-Dichlorophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2816872.png)

![4-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2816875.png)

![2-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-4-methylpyridine](/img/structure/B2816876.png)

![2-(Phenylmethoxycarbonylaminomethyl)-6-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2816883.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2816884.png)

![2,7-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B2816885.png)